
AEG 3482
Overview
Description
AEG 3482, also known as 6-Phenyl-imidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamide, is a potent antiapoptotic compound. It inhibits Jun kinase (JNK) activity through the induced expression of heat shock protein 70 (HSP70). This compound directly binds to heat shock protein 90 (HSP90), thereby facilitating heat shock factor 1 (HSF1)-dependent expression of HSP70 and HSP25 .
Mechanism of Action
Target of Action
AEG 3482, also known as 6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, primarily targets Jun kinase (JNK) . JNK is a key player in the signaling pathway that leads to apoptosis, or programmed cell death . In addition, this compound directly binds to Heat Shock Protein 90 (HSP90) .
Mode of Action
This compound inhibits JNK activity by inducing the expression of Heat Shock Protein 70 (HSP70) . HSP70 is an endogenous inhibitor of JNK . This compound facilitates the expression of HSP70 and HSP25 by directly binding to HSP90 .
Biochemical Pathways
The compound’s action affects the JNK signaling pathway, which is involved in apoptosis . By inhibiting JNK activity, this compound can prevent apoptosis . The compound also influences the heat shock response pathway by inducing the expression of HSP70 .
Result of Action
The primary result of this compound’s action is the inhibition of apoptosis, or programmed cell death . By inhibiting JNK activity and inducing the expression of HSP70, this compound can prevent cell death .
Biochemical Analysis
Biochemical Properties
AEG 3482 interacts with heat shock protein 90 (HSP90), facilitating the release of heat shock factor 1 (HSF1). This leads to the induction of heat shock protein 70 (HSP70) expression . HSP70 is an endogenous inhibitor of c-Jun N-terminal kinase (JNK) activity . Therefore, this compound plays a role in biochemical reactions by interacting with these proteins and influencing their activities.
Cellular Effects
This compound has been shown to reduce cellular stress in mouse skin cells . It appears to activate the Nrf2/SKN-1 pathway, which helps cells resist stress . This pathway is implicated in the life-lengthening effects of several other interventions in C. elegans, a worm frequently used for aging studies, and can even extend the lifespan of male mice .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to HSP90, which facilitates the release of HSF1. This leads to the induction of HSP70 expression, which in turn blocks JNK activation and JNK-dependent apoptosis . Thus, this compound exerts its effects at the molecular level through these binding interactions and changes in gene expression.
Temporal Effects in Laboratory Settings
It is stored at temperatures between 2-8°C .
Metabolic Pathways
Given its interaction with HSP90 and HSF1, it is likely that this compound is involved in pathways related to heat shock response and JNK signaling .
Transport and Distribution
Given its interaction with HSP90, it is likely that this compound follows similar transport and distribution patterns as other HSP90-interacting compounds .
Subcellular Localization
Given its interaction with HSP90, it is likely that this compound is localized to the same subcellular compartments as HSP90 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AEG 3482 involves the formation of the imidazo[2,1-b][1,3,4]thiadiazole core. The key steps include the cyclization of appropriate precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in available sources.
Chemical Reactions Analysis
Types of Reactions
AEG 3482 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly involving its sulfonamide group
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
AEG 3482 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study JNK signaling pathways and apoptosis.
Biology: It is employed in cellular studies to investigate mechanisms of cell death and survival.
Medicine: this compound has potential therapeutic applications in neurodegenerative diseases due to its neuroprotective properties.
Industry: It is used in the development of new drugs and therapeutic agents targeting JNK pathways .
Comparison with Similar Compounds
Similar Compounds
SP600125: Another JNK inhibitor, but it does not induce HSP70 expression.
CEP-1347: Inhibits JNK signaling but through a different mechanism.
SB203580: A p38 MAPK inhibitor that also affects JNK pathways .
Uniqueness
AEG 3482 is unique in its ability to induce HSP70 expression, which provides a dual mechanism of action by both inhibiting JNK activity and promoting cell survival through HSP70. This makes it a valuable tool for studying apoptosis and neuroprotection .
Properties
IUPAC Name |
6-phenylimidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S2/c11-18(15,16)10-13-14-6-8(12-9(14)17-10)7-4-2-1-3-5-7/h1-6H,(H2,11,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUYTXDAVCOCMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80213176 | |
| Record name | AEG-3482 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80213176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63735-71-7 | |
| Record name | AEG-3482 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063735717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AEG-3482 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80213176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AEG-3482 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EZF1A283N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of AEG3482?
A1: AEG3482 acts as a selective inhibitor of c-Jun N-terminal kinase (JNK). [, , ] JNK is a protein kinase involved in various cellular processes, including inflammation, apoptosis, and cell proliferation. By inhibiting JNK, AEG3482 influences downstream signaling pathways, ultimately impacting these cellular functions.
Q2: How does AEG3482 impact cellular stress response?
A2: Studies suggest that AEG3482 can induce cellular stress resistance. [, ] While the exact mechanisms are still under investigation, research indicates involvement of both Nrf2-dependent and Nrf2-independent pathways. This compound has shown protective effects against various stressors, including paraquat, cadmium, and methyl methanesulfonate.
Q3: What are the potential therapeutic applications of AEG3482 being investigated?
A3: Based on its mechanism of action and observed effects, AEG3482 is being investigated for its therapeutic potential in several areas:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


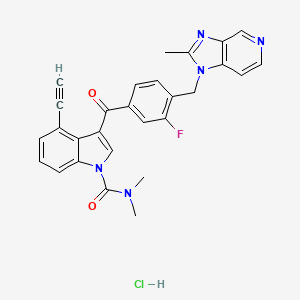
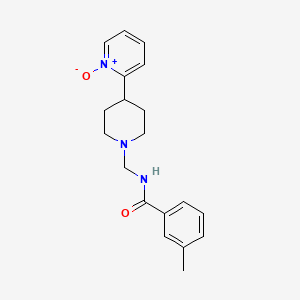
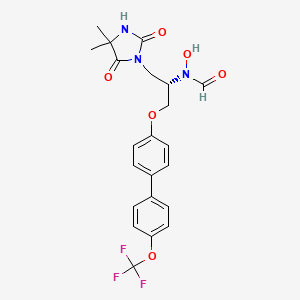
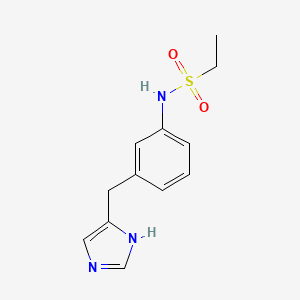

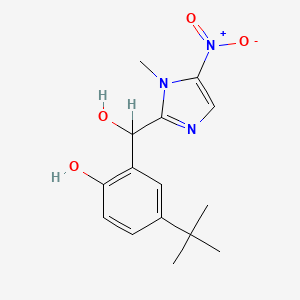
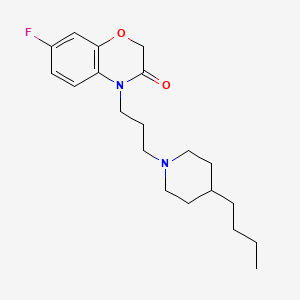
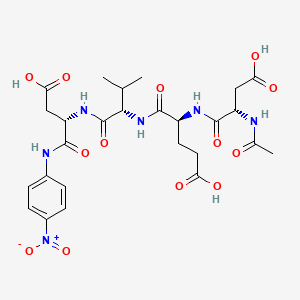
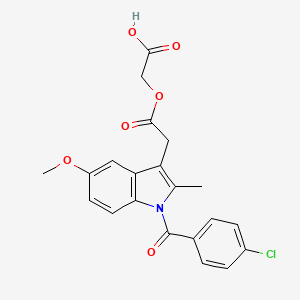
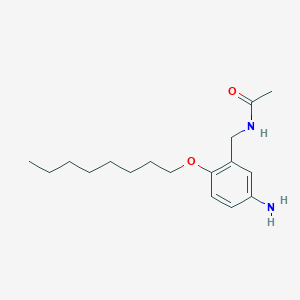
![N-[5-(4-aminophenoxy)pentyl]acetamide](/img/structure/B1664322.png)
![N-[5-(4-aminophenoxy)pentyl]-2,2,2-trichloroacetamide](/img/structure/B1664323.png)
![N-[5-(4-aminophenoxy)pentyl]-2-cyanoacetamide](/img/structure/B1664325.png)
![N-[(4-methylsulfonylphenyl)methyl]-N-propan-2-ylacetamide](/img/structure/B1664328.png)
